

# Application Note: $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Assignments for 2-Phenylpropylamine

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## Compound of Interest

Compound Name: **2-Phenylpropylamine**

Cat. No.: **B128651**

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This document provides a detailed analysis of the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectra of **2-Phenylpropylamine** (also known as  $\beta$ -methylphenethylamine). It includes spectral assignments, quantitative data, and a standard protocol for sample analysis.

## Chemical Structure and Atom Numbering

The chemical structure of **2-Phenylpropylamine** is presented below with a systematic numbering of the carbon and hydrogen atoms for unambiguous correlation with the NMR spectral data.

Caption: Molecular structure of **2-Phenylpropylamine** with atom numbering.

## $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **2-Phenylpropylamine** was recorded in deuterated chloroform ( $\text{CDCl}_3$ ) on a 400 MHz spectrometer. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Assignment	Chemical Shift ( $\delta$ ppm)	Multiplicity	Coupling Constant (J Hz)	Integration
H2', H3', H4', H5', H6'	7.18 - 7.28	Multiplet	-	5H
H7	2.71	Multiplet	6.8	1H
H9	2.79 - 2.81	Multiplet	-	2H
H8	1.22	Doublet	6.8	3H
NH <sub>2</sub>	1.20 (approx.)	Singlet (broad)	-	2H

#### Interpretation of the <sup>1</sup>H NMR Spectrum:

- Aromatic Protons (H2'-H6'): The signals for the five protons on the phenyl ring appear as a complex multiplet in the range of 7.18-7.28 ppm, which is characteristic for aromatic protons. [1]
- Methine Proton (H7): The proton on C7 is a multiplet centered at approximately 2.71 ppm. It is coupled to the three protons of the methyl group (H8) and the two diastereotopic protons of the methylene group (H9), resulting in a complex splitting pattern.[1]
- Methylene Protons (H9): The two protons on C9 are diastereotopic and appear as a multiplet between 2.79 and 2.81 ppm.[1]
- Methyl Protons (H8): The three protons of the methyl group at C8 appear as a doublet at 1.22 ppm due to coupling with the single methine proton (H7). The coupling constant is 6.8 Hz.[1]
- Amine Protons (NH<sub>2</sub>): The two protons of the primary amine group typically appear as a broad singlet around 1.20 ppm. The exact chemical shift and peak shape can vary depending on the concentration and solvent purity.

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum of **2-Phenylpropylamine** was recorded in deuterated chloroform (CDCl<sub>3</sub>). The chemical shifts ( $\delta$ ) are reported in ppm. Note: The following assignments are

based on data from the structurally similar compound methamphetamine and are estimated values.

Assignment	Chemical Shift ( $\delta$ ppm) (Estimated)
C1'	~140.5
C2', C6'	~129.3
C3', C5'	~128.5
C4'	~126.3
C9	~57.7
C7	~43.8
C8	~19.1

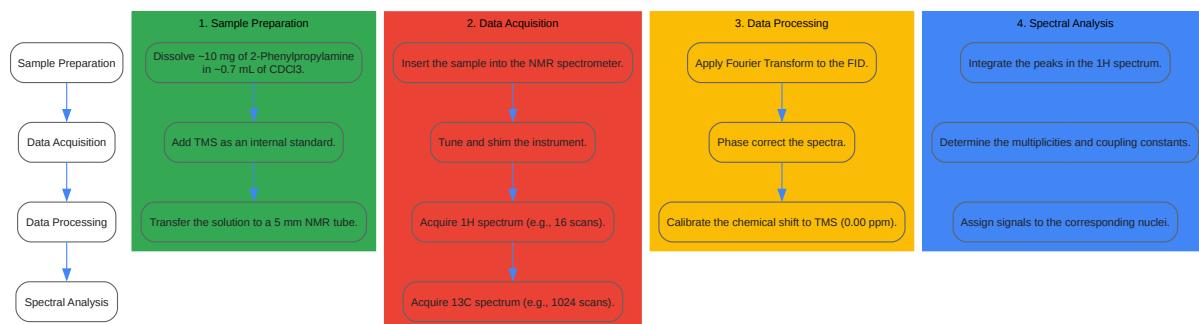
Interpretation of the  $^{13}\text{C}$  NMR Spectrum:

- Aromatic Carbons (C1'-C6'): The phenyl group carbons show signals in the aromatic region (120-145 ppm). The quaternary carbon (C1') is the most deshielded of this group. The signals for the ortho (C2', C6'), meta (C3', C5'), and para (C4') carbons are found at distinct chemical shifts.
- Methylene Carbon (C9): The carbon of the  $\text{CH}_2$  group attached to the nitrogen is expected around 57.7 ppm.
- Methine Carbon (C7): The benzylic CH carbon (C7) is anticipated to resonate at approximately 43.8 ppm.
- Methyl Carbon (C8): The methyl carbon (C8) is the most shielded, with an expected chemical shift of about 19.1 ppm.

## Experimental Protocol for NMR Analysis

This protocol outlines the standard procedure for acquiring  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **2-Phenylpropylamine**.

## Workflow Diagram:

[Click to download full resolution via product page](#)Caption: Workflow for NMR analysis of **2-Phenylpropylamine**.

## Detailed Steps:

- Sample Preparation:
  - Accurately weigh approximately 10-15 mg of **2-Phenylpropylamine**.
  - Dissolve the sample in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) in a clean, dry vial.
  - Vortex the vial to ensure complete dissolution.
  - Transfer the solution into a standard 5 mm NMR tube.
- Instrumentation and Data Acquisition:

- The experiments should be performed on a 400 MHz (or higher) NMR spectrometer.
- Insert the NMR tube into the spectrometer and lock onto the deuterium signal of the  $\text{CDCl}_3$ .
- Shim the magnetic field to obtain optimal resolution and lineshape.
- For  $^1\text{H}$  NMR:
  - Acquire the spectrum using a standard pulse-acquire sequence.
  - Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
- For  $^{13}\text{C}$  NMR:
  - Acquire the spectrum using a proton-decoupled pulse-acquire sequence.
  - Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 1024 or more scans to achieve adequate signal-to-noise.
- Data Processing:
  - Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
  - Perform a Fourier Transform to convert the FID from the time domain to the frequency domain.
  - Manually phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
  - Calibrate the spectrum by setting the TMS signal to 0.00 ppm for both  $^1\text{H}$  and  $^{13}\text{C}$  spectra.
  - Perform baseline correction to obtain a flat baseline.
- Spectral Analysis:

- For the  $^1\text{H}$  spectrum, integrate the area under each peak to determine the relative number of protons.
- Identify the multiplicity (singlet, doublet, triplet, etc.) of each signal and measure the coupling constants ( $J$ ) in Hertz.
- Assign each signal to the corresponding protons in the **2-Phenylpropylamine** molecule based on their chemical shift, integration, and multiplicity.
- For the  $^{13}\text{C}$  spectrum, identify the chemical shift of each peak and assign it to the corresponding carbon atom based on expected chemical shift ranges and, if available, data from 2D NMR experiments like HSQC and HMBC.

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## References

- 1. researchgate.net [researchgate.net]
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